

Molecular weight of 3-Bromo-2-methyl-6-nitro-2H-indazole.

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Compound of Interest

Compound Name: 3-Bromo-2-methyl-6-nitro-2H-indazole

Cat. No.: B1280207

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Technical Guide: 3-Bromo-2-methyl-6-nitro-2H-indazole

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Bromo-2-methyl-6-nitro-2H-indazole is a heterocyclic compound of interest in medicinal chemistry and materials science. Its substituted indazole core serves as a versatile scaffold for the synthesis of more complex molecules with potential biological activities. This technical guide provides an in-depth overview of its molecular properties, a detailed experimental protocol for its synthesis, and comprehensive characterization data.

Molecular Properties

The fundamental molecular properties of **3-Bromo-2-methyl-6-nitro-2H-indazole** are summarized in the table below.

Property	Value	Reference
Molecular Formula	C ₈ H ₆ BrN ₃ O ₂	[1][2]
Molecular Weight	256.06 g/mol	[1]
CAS Number	74209-41-9	[1]
Appearance	Likely a crystalline solid	
IUPAC Name	3-bromo-2-methyl-6-nitro-2H-indazole	[1]

Synthesis

The synthesis of **3-Bromo-2-methyl-6-nitro-2H-indazole** can be achieved through the nitration of 3-bromo-2-methyl-indazole.[1] While a specific detailed protocol for this exact conversion is not readily available in the literature, the following procedure is a proposed method based on standard nitration protocols for indazole derivatives and related aromatic compounds.

Experimental Protocol: Synthesis of 3-Bromo-2-methyl-6-nitro-2H-indazole

Materials:

- 3-bromo-2-methyl-indazole
- Fuming nitric acid (90%)
- Concentrated sulfuric acid (98%)
- Dichloromethane (DCM)
- Saturated sodium bicarbonate solution
- Brine
- Anhydrous magnesium sulfate

- Ice bath
- Round-bottom flask
- Magnetic stirrer
- Dropping funnel
- Separatory funnel
- Rotary evaporator
- Silica gel for column chromatography
- Hexane
- Ethyl acetate

Procedure:

- **Reaction Setup:** In a 100 mL round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve 3-bromo-2-methyl-indazole (1.0 eq) in concentrated sulfuric acid (5 mL per gram of starting material) at 0 °C using an ice bath.
- **Nitration:** Slowly add a pre-cooled mixture of fuming nitric acid (1.1 eq) and concentrated sulfuric acid (1:1 v/v) dropwise to the reaction mixture via the dropping funnel. Maintain the temperature below 5 °C throughout the addition.
- **Reaction Monitoring:** After the addition is complete, stir the reaction mixture at 0-5 °C for 1-2 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC) using a hexane:ethyl acetate solvent system.
- **Quenching:** Once the reaction is complete, slowly pour the reaction mixture over crushed ice with vigorous stirring.
- **Extraction:** Extract the aqueous mixture with dichloromethane (3 x 50 mL).

- **Washing:** Combine the organic layers and wash sequentially with water, saturated sodium bicarbonate solution, and brine.
- **Drying and Concentration:** Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
- **Purification:** Purify the crude product by column chromatography on silica gel using a gradient of hexane and ethyl acetate to afford **3-Bromo-2-methyl-6-nitro-2H-indazole**.

Characterization Data

The structural confirmation of **3-Bromo-2-methyl-6-nitro-2H-indazole** is based on spectroscopic and spectrometric data.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: ¹H NMR Spectral Data

Chemical Shift (δ) ppm	Multiplicity	Assignment
~8.50	d	H-7
~8.00	dd	H-5
~7.80	d	H-4
~4.20	s	N-CH ₃

Note: Predicted values based on related structures. The exact chemical shifts may vary depending on the solvent and spectrometer frequency.

Table 2: ¹³C NMR Spectral Data^[1]

Chemical Shift (δ) ppm	Assignment
~150.0	C-7a
~145.0	C-6
~130.0	C-3
~122.0	C-4
~118.0	C-3a
~115.0	C-5
~110.0	C-7
~35.0	N-CH ₃

Note: Predicted values based on related structures.[\[1\]](#)

Infrared (IR) Spectroscopy

Table 3: IR Absorption Bands[\[1\]](#)

Wavenumber (cm ⁻¹)	Intensity	Assignment
~1530	Strong	Asymmetric NO ₂ stretch
~1350	Strong	Symmetric NO ₂ stretch
~1600, ~1480	Medium	Aromatic C=C stretching
~3100-3000	Weak	Aromatic C-H stretching
~2950	Weak	Aliphatic C-H stretching

Mass Spectrometry (MS)

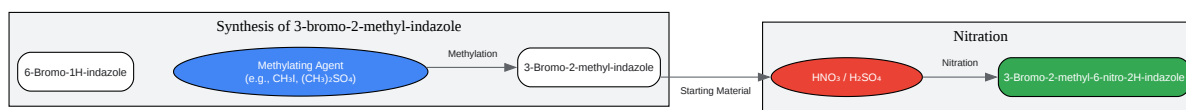
Table 4: Mass Spectrometry Fragmentation[\[1\]](#)

m/z	Interpretation
255/257	[M] ⁺ molecular ion peak (presence of Br isotopes)
210/212	[M - NO ₂] ⁺
182/184	[M - NO ₂ - CO] ⁺
131	[M - Br - NO ₂] ⁺

Visualizations

Synthetic Workflow

The following diagram illustrates the synthetic workflow for the preparation of **3-Bromo-2-methyl-6-nitro-2H-indazole**.



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Synthetic pathway for **3-Bromo-2-methyl-6-nitro-2H-indazole**.

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References

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